molecular formula C7H19NSi B124409 N,N-Diethyl-1,1,1-trimethylsilylamine CAS No. 996-50-9

N,N-Diethyl-1,1,1-trimethylsilylamine

Cat. No. B124409
Key on ui cas rn: 996-50-9
M. Wt: 145.32 g/mol
InChI Key: JOOMLFKONHCLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05142080

Procedure details

In a 500 ml four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 290.3 g (1.43 mol) of N,O-bis(trimethylsilyl)acetamide was placed, and thereto was added dropwise 94.9 g (1.3 mol) of diethylamine from the dropping funnel over a 1-hour period. During the addition, the temperature of the reaction system was kept within the range of 20° C. to 60° C. to make the reaction be proceeding. At the conclusion of the addition, the temperature was raised to 50-60° C. and kept there for 2 hours, whereby the reaction was matured. Then, the reaction product was subjected to vacuum distillation. As the result of this procedure, 152 g of diethylaminotrimethylsilane was obtained as a fraction having a boiling point of 60° C. under the pressure of 80 mmHg. The yield was 90%.
Quantity
290.3 g
Type
reactant
Reaction Step One
Quantity
94.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/O[Si](C)(C)C)=[N:3]\[Si:4]([CH3:7])([CH3:6])[CH3:5].[CH2:13](NCC)[CH3:14]>>[CH2:2]([N:3]([Si:4]([CH3:7])([CH3:6])[CH3:5])[CH2:13][CH3:14])[CH3:1]

Inputs

Step One
Name
Quantity
290.3 g
Type
reactant
Smiles
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Step Two
Name
Quantity
94.9 g
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
was kept within the range of 20° C. to 60° C.
ADDITION
Type
ADDITION
Details
At the conclusion of the addition
DISTILLATION
Type
DISTILLATION
Details
Then, the reaction product was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
As the result of this procedure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CC)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.